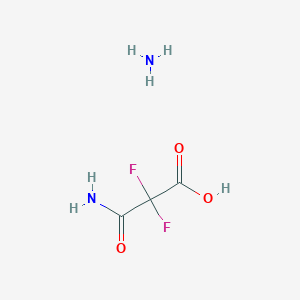

2-Carbamoyl-2,2-difluoroacetic acid amine

Description

Properties

IUPAC Name |

3-amino-2,2-difluoro-3-oxopropanoic acid;azane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2NO3.H3N/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJDEIDNUIEQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)O)(F)F)N.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Carbamoyl 2,2 Difluoroacetic Acid Amine

Historical and Contemporary Synthetic Approaches to Fluoroacetic Acid Derivatives

The study of fluoroacetic acid and its derivatives has a rich history, initially driven by the discovery of their natural occurrence and potent biological activity. Fluoroacetate is found in over 40 plant species across Australia, Brazil, and Africa, where it serves as a defense mechanism against herbivores. The toxic nature of these compounds, which arises from their ability to disrupt the citric acid cycle, spurred early research into their synthesis.

Historically, the synthesis of fluoroacetic acid derivatives often involved halogen exchange reactions. A common method is the treatment of a chloro- or bromoacetic acid derivative with a fluoride (B91410) salt, such as potassium fluoride. This nucleophilic substitution reaction replaces the heavier halogen with fluorine. The industrial synthesis of sodium fluoroacetate, a potent rodenticide, has been achieved by treating sodium chloroacetate (B1199739) with potassium fluoride.

Contemporary synthetic methods have expanded the toolkit for creating fluoroacetic acid derivatives, offering improved efficiency and selectivity. These modern approaches include:

Direct Fluorination: The use of electrophilic fluorinating agents allows for the direct introduction of fluorine into a molecule. For α-fluoro carboxylic acid derivatives, the corresponding ketene (B1206846) acetals can be reacted with electrophilic fluorine sources.

From Fluorinated Building Blocks: The synthesis can also start from readily available fluorinated precursors. For example, difluoroacetic acid can be prepared from the hydrolysis of N,N-disubstituted difluoroacetamides, which are in turn synthesized by the fluorination of the corresponding dichloroacetamides. Another route involves the reaction of tetrafluoroethylene (B6358150) with an aqueous solution of an inorganic base.

Enzymatic Synthesis: The discovery of fluorinase enzymes, which can catalyze the formation of a C-F bond, has opened up biosynthetic routes to fluoroacetic acid and its derivatives. While still an area of active research, this approach offers the potential for highly selective and environmentally friendly syntheses.

These historical and contemporary methods provide a strong foundation for developing synthetic strategies for more complex molecules like 2-Carbamoyl-2,2-difluoroacetic acid amine.

Development of Novel Synthetic Routes to 2-Carbamoyl-2,2-difluoroacetic Acid Amine

Given the absence of a specific, published synthesis for 2-Carbamoyl-2,2-difluoroacetic acid amine, we can propose novel synthetic routes based on established organic chemistry principles. The key challenges in synthesizing this molecule are the introduction of the gem-difluoro group and the formation of the two amide bonds. Two main retrosynthetic approaches can be considered:

Amidation of a Difluorinated Precursor: This approach starts with a C2-difluorinated building block, such as difluoroacetic acid or its ester, and then introduces the two amide functionalities.

Fluorination of a Malonamide (B141969) Precursor: This strategy begins with a malonamide (the diamide (B1670390) of malonic acid) and then introduces the gem-difluoro group at the α-position.

A plausible synthetic pathway starting from difluoroacetic acid could involve its conversion to an activated derivative, such as an acid chloride or anhydride, followed by reaction with ammonia (B1221849) or a protected amine. The second amide group could then be introduced in a subsequent step. Alternatively, a one-pot reaction of an activated difluoroacetic acid derivative with an excess of an aminating agent could potentially yield the desired diamide.

The second approach, fluorinating a malonamide, would likely involve the deprotonation of the α-carbon of the malonamide to form an enolate, which would then be reacted with an electrophilic fluorinating agent. This step would need to be repeated to introduce the second fluorine atom.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity would be crucial considerations in the synthesis of derivatives of 2-Carbamoyl-2,2-difluoroacetic acid amine, particularly if unsymmetrically substituted amines are used. For instance, if two different amines are to be introduced, a stepwise approach would be necessary to ensure the correct amine is added at each stage.

The synthesis of nonsymmetrical malonamides has been achieved through a flexible and atom-economical method involving the reaction of isocyanates and β-ketoamides. rsc.org This type of strategy could be adapted for a difluorinated system, potentially offering good control over the introduction of different substituents on the nitrogen atoms.

The regioselectivity of the fluorination step in the second proposed route would also be critical. The α-protons of a malonamide are the most acidic, so deprotonation and subsequent reaction with an electrophile should preferentially occur at this position. However, careful control of reaction conditions would be necessary to avoid side reactions, such as N-fluorination.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry can be applied to the proposed syntheses of 2-Carbamoyl-2,2-difluoroacetic acid amine to make them more environmentally benign. For the amidation steps, several greener alternatives to traditional methods exist:

Enzymatic Amidation: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines under mild conditions. nih.gov This approach avoids the need for stoichiometric activating agents and often proceeds with high selectivity. nih.govnih.gov

Catalytic Direct Amidation: The direct reaction of a carboxylic acid and an amine can be facilitated by catalysts like boric acid, which is a simple and readily available compound. sciepub.comresearchgate.net This method often requires the removal of water to drive the reaction to completion.

Greener Solvents: Replacing hazardous solvents like toluene (B28343) with safer, bio-based alternatives such as p-cymene (B1678584) or cyclopentyl methyl ether can significantly reduce the environmental impact of the synthesis. nih.govacs.org

Electrosynthesis: The use of electricity to drive chemical reactions is an emerging green chemistry approach. Electrosynthesis can be used for the preparation of amides, offering a sustainable alternative to traditional methods. rsc.org

For the fluorination step, the use of less hazardous fluorinating agents and the minimization of waste are key green chemistry considerations.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing an efficient synthesis. For the proposed routes to 2-Carbamoyl-2,2-difluoroacetic acid amine, several parameters would need to be carefully controlled to maximize the yield and purity of the product.

In the amidation of a difluoroacetic acid derivative, factors such as the choice of coupling agent, solvent, temperature, and reaction time would be important. For carbodiimide-mediated amidations, the pH of the reaction is a critical parameter that needs to be optimized to ensure efficient activation of the carboxylic acid and subsequent reaction with the amine. acs.org The use of additives, such as N-hydroxysulfosuccinimide, can also improve the efficiency of these reactions. acs.org

The following table presents a summary of reaction conditions that have been optimized for analogous amidation reactions, which could serve as a starting point for the synthesis of the target molecule.

| Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic acid and Benzylamine (B48309) | Boric acid (1 mol%) | Toluene | Reflux | 89% | sciepub.com |

| Phenylglycinol and Capric acid | Novozym 435 (15 wt%) | Solvent-free | 60°C | 89.41% | nih.gov |

| Various carboxylic acids and amines | Silica gel K60 | p-Cymene | 140°C (Flow) | Up to >99% | acs.org |

For the fluorination of a malonamide, the choice of base and fluorinating agent, as well as the reaction temperature and stoichiometry, would need to be optimized to achieve high yields of the difluorinated product while minimizing side reactions.

Stereochemical Control in Synthesis (if applicable)

The parent compound, 2-Carbamoyl-2,2-difluoroacetic acid amine, is achiral as the central carbon atom does not have four different substituents. Therefore, stereochemical control is not a factor in its synthesis.

However, if chiral amines were used to form the amide bonds, the resulting molecule would contain stereocenters, and the control of stereochemistry would become an important consideration. In such cases, the synthesis could be designed to be stereoselective, or the resulting mixture of diastereomers could be separated.

The introduction of fluorine can significantly influence the stereochemical outcome of reactions and the conformational preferences of molecules. nih.govbeilstein-journals.org For example, in the synthesis of fluorinated pyrrolidines, the presence of fluorine can induce significant conformational changes that impact the structure and biological roles of these molecules. nih.govbeilstein-journals.org

If a chiral derivative of 2-Carbamoyl-2,2-difluoroacetic acid amine were to be synthesized, methods for chiral resolution could be employed. These include classical resolution with a chiral resolving agent or enzymatic resolution. researchgate.netnih.gov Chiral chromatography, particularly with the use of 19F NMR, can be a powerful tool for the analysis and separation of enantiomers of fluorinated compounds. analytica-world.com

Advanced Spectroscopic and Structural Elucidation of 2 Carbamoyl 2,2 Difluoroacetic Acid Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Carbamoyl-2,2-difluoroacetic acid amine, a suite of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its molecular framework.

Due to the delocalization of lone pair electrons from the nitrogen atom to the carbonyl group, the C-N bond in amides exhibits partial double bond character, which can restrict free rotation and lead to complex NMR spectra. pku.edu.cn

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu For 2-Carbamoyl-2,2-difluoroacetic acid amine, a COSY spectrum would be expected to show a correlation between the amine (-NH2) and amide (-CONH2) protons if there is any appreciable coupling, which can be influenced by solvent and hydrogen bonding.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond C-H coupling). youtube.com This would definitively assign the proton signals of the amine and amide groups to their respective nitrogen-bearing carbons, although the carbons themselves are not directly observed in this experiment. The primary use here would be to confirm the presence of N-H protons by their correlation to nitrogen-15 (B135050) in an ¹H-¹⁵N HSQC, or to correlate the alpha-proton (if present) to the alpha-carbon. For the target molecule, which lacks a C-H bond, an ¹H-¹³C HSQC would show no correlations, confirming the absence of direct carbon-proton attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com The HMBC spectrum would be critical for piecing together the core structure. Key correlations would be expected between the amide protons (-CONH₂) and both the carbonyl carbon (C=O) and the difluorinated carbon (-CF₂-). Similarly, correlations between the amine protons (-NH₂) and the difluorinated carbon would confirm the connectivity at that position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This could be used to study the preferred conformation of the molecule, for instance, by observing through-space interactions between the amine and amide protons.

| Correlation Type | Correlating Protons | Correlating Carbons | Expected Information |

| HMBC | Amide Protons (-CONH₂) | Carbonyl Carbon (C=O) | Confirms amide group connectivity |

| HMBC | Amide Protons (-CONH₂) | Difluorinated Carbon (-CF₂-) | Confirms C-C bond |

| HMBC | Amine Protons (-NH₂) | Difluorinated Carbon (-CF₂-) | Confirms amine group connectivity |

Fluorine NMR Spectroscopy (if applicable)

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly valuable and applicable technique. Fluorine has a nuclear spin of 1/2 and 100% natural abundance, making ¹⁹F NMR a very sensitive method. alfa-chemistry.com The chemical shift of fluorine is highly sensitive to its electronic environment. alfa-chemistry.com

For 2-Carbamoyl-2,2-difluoroacetic acid amine, a single resonance would be expected in the proton-decoupled ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift for difluoroacetyl groups is influenced by the electronic nature of the attached substituents. Based on data for related difluoroacetic acid derivatives, the chemical shift would likely appear in a specific region of the spectrum, providing key evidence for the difluoroacetyl moiety. The presence of both an amine and an amide group attached to the difluorinated carbon will influence the final chemical shift. The typical chemical shift range for trifluoroacetyl (TFA) groups is reported to be between -67 and -85 ppm, and this can be used as a rough guide. researchgate.netdovepress.com

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | Broad singlet (2H) | Amide (-CONH₂) protons, exchangeable with D₂O. |

| ¹H | 2.0 - 5.0 | Broad singlet (2H) | Amine (-NH₂) protons, exchangeable with D₂O. libretexts.org |

| ¹³C | 160 - 170 | Triplet (due to C-F coupling) | Carbonyl carbon (C=O). |

| ¹³C | 110 - 125 | Triplet (due to C-F coupling) | Difluorinated carbon (-CF₂-). |

| ¹⁹F | -110 to -130 | Singlet | Chemical shift relative to CFCl₃. |

Vibrational Spectroscopy for Molecular Characterization (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary, as IR spectroscopy measures changes in dipole moment while Raman spectroscopy measures changes in polarizability.

For 2-Carbamoyl-2,2-difluoroacetic acid amine, the spectra would be dominated by features from the primary amide and primary amine groups.

N-H Stretching: Primary amides typically show two N-H stretching bands in the region of 3370-3170 cm⁻¹. spectroscopyonline.com Similarly, primary amines exhibit symmetric and asymmetric N-H stretching vibrations in the 3500-3300 cm⁻¹ range. libretexts.org These peaks are often broadened due to hydrogen bonding. spectroscopyonline.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected. For amides, this peak typically appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.comquimicaorganica.org

N-H Bending: Primary amides show an N-H bending (scissoring) vibration between 1650 and 1620 cm⁻¹. spectroscopyonline.com Primary amines also have a characteristic scissoring band around 1650-1580 cm⁻¹. These may overlap with the C=O stretch.

C-F Stretching: Strong absorption bands due to the symmetric and asymmetric stretching of the C-F₂ group are expected, typically found in the 1100-1000 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | ~3400 | Medium |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | ~3300 | Medium |

| Asymmetric N-H Stretch | Primary Amide (-CONH₂) | ~3350 | Medium |

| Symmetric N-H Stretch | Primary Amide (-CONH₂) | ~3180 | Medium |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680 - 1630 | Strong |

| N-H Bend (Scissoring) | Amide / Amine | 1650 - 1580 | Medium-Strong |

| C-F Stretch | Difluoro (-CF₂) | 1100 - 1000 | Strong |

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for the unambiguous confirmation of a compound's elemental formula. copernicus.org By measuring the m/z value to several decimal places, it is possible to calculate a unique elemental composition that distinguishes 2-Carbamoyl-2,2-difluoroacetic acid amine (C₂H₄F₂N₂O) from other molecules with the same nominal mass. The exact mass can be determined for the protonated molecule [M+H]⁺ or other adducts.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₂H₅F₂N₂O⁺ | 123.0364 |

| [M+Na]⁺ | C₂H₄F₂N₂NaO⁺ | 145.0183 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺), which is then fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides valuable information about the molecule's structure and connectivity. wikipedia.org

For 2-Carbamoyl-2,2-difluoroacetic acid amine, a likely fragmentation pathway initiated by collision-induced dissociation (CID) would involve the cleavage of the relatively weak bonds. unt.edu A common fragmentation pattern for amides is the cleavage of the amide (N-CO) bond. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion could include:

Loss of ammonia (B1221849) (NH₃) from the primary amine or amide group.

Loss of the carbamoyl (B1232498) group (-CONH₂).

Cleavage of the C-C bond, leading to characteristic fragments.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Formula | Fragment m/z |

| 123.0364 | [M+H - NH₃]⁺ | NH₃ | C₂H₂F₂NO⁺ | 106.0095 |

| 123.0364 | [M+H - H₂NCO]⁺ | H₂NCO | CHF₂NH₂⁺ | 80.0251 |

| 123.0364 | [H₂NCO]⁺ | CHF₂NH₂ | H₂NCO⁺ | 44.0131 |

| 123.0364 | [CF₂CONH₂]⁺ | NH₃ | C₂H₂F₂NO⁺ | 106.0095 |

This multi-faceted spectroscopic approach, combining advanced NMR, vibrational, and mass spectrometry techniques, would enable the complete and unambiguous structural elucidation of 2-Carbamoyl-2,2-difluoroacetic acid amine.

Comprehensive Search Yields No Data for 2-Carbamoyl-2,2-difluoroacetic acid amine

A thorough and extensive search of scientific literature and chemical databases has yielded no specific information on the chemical compound “2-Carbamoyl-2,2-difluoroacetic acid amine.” Consequently, the generation of an article detailing its advanced spectroscopic and structural elucidation, as per the provided outline, cannot be fulfilled at this time.

Despite employing various search strategies and synonyms for the compound, the inquiries returned general information on related topics but no specific data for "2-Carbamoyl-2,2-difluoroacetic acid amine." The search results included literature on:

General principles of supramolecular interactions and crystal engineering.

X-ray crystallographic studies of other organic and coordination compounds.

Methodologies and applications of chiroptical spectroscopy (ECD and VCD) for the structural analysis of different molecules.

Synthetic methods for related compounds such as carbamoyl fluorides.

However, none of the retrieved sources contained experimental or theoretical data pertaining to the solid-state structure or chiroptical properties of 2-Carbamoyl-2,2-difluoroacetic acid amine. The absence of specific research on this compound in the available scientific literature makes it impossible to provide the detailed, data-driven article as requested in the instructions.

Therefore, the sections and subsections outlined for the article, including "X-ray Crystallography for Solid-State Structural Determination" and "Chiroptical Spectroscopy for Stereochemical Characterization," cannot be populated with accurate and scientifically validated information.

Reactivity and Mechanistic Investigations of 2 Carbamoyl 2,2 Difluoroacetic Acid Amine

Electrophilic and Nucleophilic Reactivity at the Carboxyl and Amide Centers

The reactivity of the carboxyl and amide functional groups in 2-Carbamoyl-2,2-difluoroacetic acid is heavily modulated by the α,α-difluoro substitution. The two fluorine atoms exert a powerful negative inductive effect (-I), which enhances the electrophilicity of the carbonyl carbons in both the carboxylic acid and the amide groups.

Carboxyl Center Reactivity: The carboxylic acid moiety possesses both an electrophilic carbonyl carbon and a nucleophilic hydroxyl oxygen (upon deprotonation). The heightened electrophilicity of the carboxyl carbon makes it more susceptible to nucleophilic attack compared to its non-fluorinated analogues. This can facilitate reactions such as esterification or amidation. Conversely, the acidity of the carboxylic proton is significantly increased due to the stabilization of the resulting carboxylate anion by the adjacent electron-withdrawing CF₂ group.

Amide Center Reactivity: Similarly, the amide carbonyl carbon is rendered more electrophilic, making it more prone to hydrolysis under both acidic and basic conditions. The nitrogen atom of the amide remains a weak nucleophile, but its basicity is considerably reduced.

The table below illustrates the expected comparative reactivity of these centers based on general principles of physical organic chemistry.

| Functional Group Center | Type of Reactivity | Expected Reactivity vs. Non-fluorinated Analog | Rationale |

| Carboxyl Carbon | Electrophilic | Higher | Strong -I effect from CF₂ group increases positive charge density. |

| Carboxylate Oxygen | Nucleophilic | Lower | Inductive effect stabilizes the anion, reducing its nucleophilicity. |

| Amide Carbon | Electrophilic | Higher | Strong -I effect from CF₂ group enhances susceptibility to nucleophiles. |

| Amide Nitrogen | Nucleophilic/Basic | Lower | Electron density is withdrawn from the nitrogen, reducing its basicity. |

Reactivity of the Difluoromethylene Group

The difluoromethylene (CF₂) group is a key structural motif in many biologically active molecules, often serving as a bioisostere for an oxygen atom, a carbonyl group, or a hydroxyl group. nih.govnih.govresearchgate.net While the carbon-fluorine bond is one of the strongest in organic chemistry, the CF₂ group in this molecule is activated by the two adjacent carbonyl functionalities. wikipedia.org

The carbon atom of the CF₂ group is highly electron-deficient and can be considered an electrophilic center. nih.govacs.org Although direct nucleophilic substitution on this carbon is challenging due to the strength of the C-F bonds, it can be susceptible to attack under specific conditions, potentially leading to addition-elimination pathways. cas.cn

In related compounds, the CF₂H group can be deprotonated under strong basic conditions to form a carbanion, which can then react with electrophiles. nih.gov While 2-Carbamoyl-2,2-difluoroacetic acid lacks an acidic proton on the fluorinated carbon, reactions involving decarboxylation could potentially generate intermediates where the CF₂ group participates in further transformations. For instance, elimination of HF from related precursors is a known route to synthesize highly reactive gem-difluoroalkenes. nih.govacs.org

Investigation of Reaction Pathways and Transition States

Understanding the mechanisms of reactions involving 2-Carbamoyl-2,2-difluoroacetic acid requires detailed investigation of reaction pathways and the associated transition states. stanford.edu This can be achieved through a combination of kinetic studies and computational modeling.

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific C-H (or N-H, O-H) bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org

While specific KIE studies on 2-Carbamoyl-2,2-difluoroacetic acid are not documented, one could hypothetically apply this technique. For example, in a base-catalyzed hydrolysis of the amide, substituting the N-H protons with deuterium (B1214612) (N-D) could reveal their involvement in the rate-limiting step. A primary KIE (kH/kD > 2) would suggest that the N-H bond is broken during this step. princeton.edu

The following table presents typical KIE values and their general mechanistic interpretations, which could be applied to hypothetical reactions of the target molecule. nih.gov

| Reaction Type | Isotopic Substitution | Typical kH/kD Value | Mechanistic Implication |

| Amide Hydrolysis | N-H vs N-D | ~1 | N-H bond cleavage is not involved in the rate-determining step. |

| Decarboxylation | α-C-H vs α-C-D (in an analog) | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Enzymatic Oxidation | C-H vs C-D (on a substrate) | 3 - 10+ | C-H bond abstraction is rate-limiting; large values may indicate quantum tunneling. nih.gov |

The study of reaction progress provides insight into the rate of a reaction and the stability of reactants, intermediates, and products. youtube.com The thermodynamics of reactions involving 2-Carbamoyl-2,2-difluoroacetic acid are dominated by the high stability of the C-F bonds. wikipedia.org Any transformation that breaks a C-F bond would have a significant energetic penalty.

Conversely, the kinetics are governed by the activation energy (ΔG‡) required to reach the transition state. stanford.edu The electron-withdrawing CF₂ group can lower the activation energy for nucleophilic attacks on the carbonyl centers. A reaction coordinate diagram for a hypothetical nucleophilic acyl substitution would show that while the final products might be thermodynamically stable, the rate is determined by the energy of the highest transition state. youtube.com

Thermodynamic and kinetic data for the Diels-Alder reaction between furan (B31954) derivatives and maleimides, another reaction class where kinetics and thermodynamics are crucial, illustrate these principles. nih.gov As temperature increases, the rate constants (k) increase, but the equilibrium constant (K) decreases, showing a shift from a thermodynamically favored product at lower temperatures to a kinetically controlled regime at higher temperatures. nih.gov

| Temperature (°C) | k_fwd (10⁻⁵ M⁻¹s⁻¹) | k_rev (10⁻⁵ s⁻¹) | K_eq (M⁻¹) |

| 40 | 1.8 | 0.05 | 360 |

| 60 | 7.5 | 0.45 | 167 |

| 80 | 25.0 | 2.5 | 100 |

| This table presents representative data for a furan-maleimide Diels-Alder reaction to illustrate the interplay of kinetics and thermodynamics and is not direct data for the subject compound. nih.gov |

Catalytic Transformations Involving 2-Carbamoyl-2,2-difluoroacetic Acid

Catalysis offers a means to enhance the reactivity and selectivity of transformations involving organofluorine compounds, which can often be recalcitrant. cas.cn

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. wikipedia.org For 2-Carbamoyl-2,2-difluoroacetic acid, several homogeneous catalytic strategies could be envisioned.

Acid/Base Catalysis: Simple proton or hydroxide (B78521) ion catalysis can be used to accelerate the hydrolysis of the amide group or the esterification of the carboxylic acid. wikipedia.org The proton acts as a pervasive homogeneous catalyst by activating the carbonyl oxygen, making the carbonyl carbon more electrophilic. wikipedia.org

Transition Metal Catalysis: Organometallic complexes are widely used as homogeneous catalysts. wikipedia.org While C-F bond activation is challenging, specific systems have been developed for the selective defluorination or transformation of fluorinated compounds. intellex.com For instance, palladium-catalyzed reactions are common for C-H fluorination on various substrates. cas.cn A catalyst could potentially be designed to selectively promote reactions at one of the two carbonyl groups, enabling selective derivatization.

Information Deficit: "2-Carbamoyl-2,2-difluoroacetic acid amine" Remains Uncharacterized in Scientific Literature

A comprehensive review of available scientific databases and literature has revealed a significant lack of information regarding the chemical compound "2-Carbamoyl-2,2-difluoroacetic acid amine." Specifically, no research data could be found pertaining to its reactivity under heterogeneous catalysis or the influence of solvents on its chemical behavior.

The initial search strategy aimed to gather data on the catalytic performance of various heterogeneous systems in reactions involving this compound, as well as to understand how different solvents might influence reaction rates and product selectivity. However, the absence of any primary or secondary research mentioning this molecule makes it impossible to provide a scientifically accurate and informative article as per the user's request.

It is possible that "2-Carbamoyl-2,2-difluoroacetic acid amine" is a novel compound that has not yet been synthesized or reported in the peer-reviewed literature. Alternatively, it may be referred to by a different nomenclature in existing research, although searches for related structural motifs also failed to yield relevant results.

Without any foundational data on the compound's basic properties and reactivity, any attempt to generate content on its heterogeneous catalysis and solvent effects would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the subsequent steps of the original plan, which involved analyzing and structuring this non-existent data, cannot be executed.

Further research into the synthesis and fundamental reactivity of "2-Carbamoyl-2,2-difluoroacetic acid amine" would be required before any meaningful discussion of its behavior in specific catalytic or solvent systems could take place. At present, it remains an uncharacterized entity within the field of chemistry.

Computational and Theoretical Studies of 2 Carbamoyl 2,2 Difluoroacetic Acid Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Carbamoyl-2,2-difluoroacetic acid amine at the atomic level. These methods provide insights into the molecule's stability, electron distribution, and preferred three-dimensional arrangements.

Density Functional Theory (DFT) Studies

Furthermore, DFT can be employed to calculate the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to refine the results obtained from DFT. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate energy calculations and descriptions of electron correlation. These calculations are particularly useful for benchmarking DFT results and for investigating specific electronic phenomena where DFT might be less reliable. For 2-Carbamoyl-2,2-difluoroacetic acid amine, ab initio methods can provide a more precise picture of the electron density distribution and the nature of the chemical bonds, especially the C-F and C-N bonds.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of its conformational landscape and flexibility.

For 2-Carbamoyl-2,2-difluoroacetic acid amine, MD simulations can reveal the rotational barriers around the C-C and C-N bonds, identifying the most stable and low-energy conformations. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The simulations can also provide information on the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. For 2-Carbamoyl-2,2-difluoroacetic acid amine, key spectroscopic parameters that can be calculated include:

Infrared (IR) spectra: The vibrational frequencies and intensities can be calculated to predict the positions of characteristic peaks in the IR spectrum. For example, the C=O stretching frequency of the carbamoyl (B1232498) group and the C-F stretching frequencies would be prominent features.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei can be predicted. The calculated ¹⁹F NMR chemical shifts would be particularly sensitive to the local electronic environment of the fluorine atoms.

A comparison of these predicted spectra with experimentally obtained data can confirm the molecule's structure and provide confidence in the computational methods used.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry can be used to explore the potential chemical reactions of 2-Carbamoyl-2,2-difluoroacetic acid amine. By mapping out the potential energy surface, it is possible to identify transition states and calculate activation energies for various reaction pathways. This can provide insights into the molecule's reactivity and the mechanisms of its potential transformations. For example, the hydrolysis of the amide groups or reactions involving the difluorinated carbon atom could be investigated.

Structure-Activity Relationship (SAR) through Computational Analysis

While a full Structure-Activity Relationship (SAR) study would require experimental biological data, computational analysis can provide a preliminary understanding of how the structural features of 2-Carbamoyl-2,2-difluoroacetic acid amine might relate to its potential activity. By calculating various molecular descriptors, such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors, it is possible to assess its drug-likeness according to established rules like Lipinski's rule of five.

Furthermore, computational docking studies could be performed if a specific biological target is identified. These studies would predict the binding mode and affinity of 2-Carbamoyl-2,2-difluoroacetic acid amine within the active site of a protein, providing a rational basis for its potential biological effects.

Synthesis and Characterization of Derivatives and Analogs of 2 Carbamoyl 2,2 Difluoroacetic Acid Amine

Modification at the Amide Nitrogen

The primary amide functionality of 2-Carbamoyl-2,2-difluoroacetic acid amine is a prime site for modification to introduce structural diversity. Standard synthetic protocols for amide derivatization can be employed to create a library of N-substituted analogs.

N-Alkylation and N-Arylation: The amide nitrogen can be alkylated or arylated to introduce various substituents. N-alkylation can be achieved by treating the parent compound with alkyl halides in the presence of a suitable base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Similarly, N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides and a palladium catalyst. These modifications allow for the introduction of lipophilic or sterically diverse groups.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can yield N-acyl derivatives. researchgate.net This transformation converts the primary amide into an imide, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. For instance, treatment with chloroacetyl chloride would yield an N-chloroacetyl derivative, which can serve as a precursor for further functionalization. researchgate.net

| Derivative Type | General Structure | R Group Example | Synthetic Method |

| N-Alkyl | R-NH-CO-CF₂-COOH | -CH₂CH₃ (Ethyl) | Alkylation with ethyl iodide and base |

| N-Aryl | Ar-NH-CO-CF₂-COOH | -C₆H₅ (Phenyl) | Buchwald-Hartwig amination |

| N-Acyl | R-CO-N(H)-CO-CF₂-COOH | -COCH₃ (Acetyl) | Acylation with acetic anhydride |

Derivatization at the Carboxyl Group

The carboxylic acid moiety is another key handle for derivatization, enabling the synthesis of esters, amides, and other acid derivatives. thermofisher.comresearchgate.net Such modifications are fundamental in medicinal chemistry for modulating solubility, cell permeability, and metabolic stability.

Esterification: Esters can be readily prepared through Fischer esterification by reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to facilitate the reaction under milder conditions. thermofisher.comnih.gov This approach allows for the synthesis of a wide array of alkyl and aryl esters.

Amidation: The carboxyl group can be converted into a secondary or tertiary amide by coupling it with primary or secondary amines. nih.govresearchgate.net This reaction is typically promoted by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) to form an activated ester intermediate, which then reacts with the amine. nih.gov This creates a diamide (B1670390) scaffold with two distinct amide functionalities.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or fluoride (B91410) by treatment with reagents like thionyl chloride or cyanuric fluoride, respectively. afjbs.com These acyl halides are versatile intermediates that can be readily converted into a wide range of esters, amides, and other derivatives.

| Derivative Type | General Structure | R Group Example | Synthetic Method |

| Ester | H₂N-CO-CF₂-COOR | -CH₃ (Methyl) | Fischer esterification with methanol |

| Amide | H₂N-CO-CF₂-CONHR | -CH₂C₆H₅ (Benzyl) | Amide coupling with benzylamine (B48309) using EDAC nih.gov |

| Acyl Halide | H₂N-CO-CF₂-COCl | N/A | Reaction with thionyl chloride afjbs.com |

Synthesis of Fluoroalkyl Chain Homologs

Altering the nature and length of the fluoroalkyl segment can significantly impact the electronic and steric properties of the molecule. The synthesis of homologs involves utilizing alternative fluorinated starting materials.

Strategies for synthesizing α-fluoroalkyl-α-amino acids can be adapted for this purpose. nih.gov For example, to synthesize a trifluoromethyl analog (2-carbamoyl-2,2,2-trifluoropropionic acid), a synthetic route starting from a trifluoromethyl-containing building block would be necessary. Similarly, longer perfluoroalkyl chain homologs could be synthesized from corresponding perfluoroalkylated precursors. nih.gov The synthesis of these analogs often relies on the construction of the core structure from readily available fluorinated synthons, followed by the introduction of the carbamoyl (B1232498) and carboxyl functionalities. nih.gov

Introduction of Other Functional Groups

The introduction of additional functional groups can be achieved by performing chemical transformations on the derivatives synthesized in the preceding sections. fsu.edulibretexts.org These groups can serve as probes for biological interactions or further points for diversification.

For instance, if an N-aryl derivative has been synthesized (Section 6.1), the aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation to introduce new substituents. If an ester derivative containing an alkene or alkyne was prepared (Section 6.2), these unsaturated bonds could be subjected to a variety of addition reactions, including hydrogenation, halogenation, or cycloadditions. The chemical reactivity of a particular functional group is a key determinant of how organic molecules react. libretexts.org

Advanced Spectroscopic and Structural Elucidation of Derivatives

The characterization of newly synthesized derivatives relies on a combination of advanced spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is indispensable for characterizing fluorinated compounds, and a singlet would be expected for the -CF₂- group in the parent structure. ¹H NMR spectroscopy would be used to identify protons on the amide nitrogen and any introduced alkyl or aryl groups. ¹³C NMR would show characteristic signals for the carbonyl carbons and the carbon of the difluoro group, which would exhibit splitting due to C-F coupling.

Infrared (IR) Spectroscopy: IR spectra provide valuable information about the functional groups present. researchgate.net Characteristic absorption bands would be observed for N-H stretching in the amide, C=O stretching for both the amide and carboxyl/ester groups, and strong C-F bond vibrations. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in the mass spectrum can provide further structural information.

| Technique | Expected Data for Ethyl 2-(N-phenylcarbamoyl)-2,2-difluoroacetate |

| ¹H NMR | Signals for aromatic protons (phenyl group), NH proton, quartet and triplet for the ethyl ester group. |

| ¹³C NMR | Resonances for aromatic carbons, two distinct carbonyl carbons (amide and ester), CF₂ carbon (triplet), and ethyl group carbons. |

| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms of the CF₂ group. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1750 (C=O ester stretch), ~1680 (C=O amide stretch), ~1100-1200 (C-F stretch). researchgate.net |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₁H₁₀F₂N₂O₃. |

Comparative Reactivity Studies of Derivatives and Analogs

The electronic influence of the gem-difluoro group is a defining feature of this class of compounds. As fluorine is highly electronegative, the -CF₂- group acts as a potent electron-withdrawing group. This has several predictable consequences on the reactivity of the adjacent functional groups.

Acidity: The electron-withdrawing nature of the -CF₂- group is expected to increase the acidity of the carboxylic acid proton, making it a stronger acid than its non-fluorinated counterpart, malonic acid. Similarly, the N-H protons of the primary amide are rendered more acidic.

Hydrolytic Stability: The stability of the ester and amide derivatives toward hydrolysis can be compared. The electron-withdrawing difluoro group can influence the electrophilicity of the carbonyl carbons, potentially affecting the rates of nucleophilic attack by water or enzymes.

Conformational Effects: The introduction of N-substituents (Section 6.1) can lead to conformational restrictions around the amide bond. The study of these rotational barriers, for instance by variable-temperature NMR, can provide insight into the molecule's three-dimensional structure. The properties of related N-CF₂H carbonyl compounds have been shown to be intermediate between N-methyl and N-trifluoromethyl analogs, suggesting that fine-tuning of the fluoroalkyl group is a viable strategy for modulating molecular properties. nih.gov

Advanced Applications and Utilization of 2 Carbamoyl 2,2 Difluoroacetic Acid Amine in Chemical Science

Role as a Building Block in Complex Molecule Synthesis

The primary documented application of 2,2-difluoromalonamide (B1584211) is as a crucial intermediate in the synthesis of more complex fluorinated molecules. Its gem-difluoro group and two amide functionalities make it a versatile precursor, particularly for producing specialized diamines.

A key example is the synthesis of 2,2-difluoropropane-1,3-diamine (B3106489). google.com In this process, 2,2-difluoromalonamide serves as the direct precursor which is reduced to yield the target diamine. A Chinese patent details a two-step method starting from diethyl malonate, which is fluorinated and then amidated to produce 2,2-difluoromalonamide with a reported purity of 99% and a yield of 96.6%. google.com The subsequent reduction of the diamide (B1670390) furnishes 2,2-difluoropropane-1,3-diamine. google.com This synthetic route is significant because it provides a method to obtain the free amine directly, which is advantageous for subsequent polymerization reactions. google.com

Table 1: Synthesis of 2,2-difluoropropane-1,3-diamine

| Precursor | Reagent/Step | Intermediate | Product | Reported Yield | Purity |

|---|---|---|---|---|---|

| Diethyl 2,2-difluoromalonate | Ammoniacal Liquor | 2,2-difluoromalonamide | - | 96.6% | 99% |

| 2,2-difluoromalonamide | BH₃·THF (Reduction) | - | 2,2-difluoropropane-1,3-diamine | Not specified in abstract | High |

This role as a synthetic intermediate is critical, as the resulting 2,2-difluoropropane-1,3-diamine is not an end-product but another building block for advanced materials. google.com

Utilization in Materials Science Research

The utility of 2,2-difluoromalonamide in materials science is directly linked to its role as a precursor to monomers used in high-performance polymers. The synthesis of 2,2-difluoropropane-1,3-diamine is expressly for its application as a monomer in the preparation of reverse osmosis (RO) membranes. google.com

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and specific permselectivity characteristics. In the context of RO membranes, the monomer 2,2-difluoropropane-1,3-diamine, derived from 2,2-difluoromalonamide, can be polymerized with acyl chlorides to form a thin polyamide active layer. This layer is the functional heart of the RO membrane, responsible for salt rejection. The presence of the gem-difluoro group on the monomer unit is intended to modify the membrane's surface properties, porosity, and interaction with water molecules, potentially leading to improved flux and rejection performance.

Table 2: Application in Reverse Osmosis Membrane Synthesis

| Intermediate | Derived Monomer | Polymerization Partner (Example) | Polymer Type | Final Application |

|---|

| 2,2-difluoromalonamide | 2,2-difluoropropane-1,3-diamine | Polyacyl Chlorides | Polyamide | Reverse Osmosis Membranes |

Application in Supramolecular Chemistry and Self-Assembly

Currently, there is no specific information available in peer-reviewed literature or patents regarding the application of 2,2-difluoromalonamide in the fields of supramolecular chemistry or self-assembly.

Development of Novel Reagents or Catalysts

Publicly accessible research does not indicate that 2,2-difluoromalonamide has been used as a platform for the development of new classes of reagents or catalysts. Its primary role remains that of a synthetic intermediate.

Future Directions in Research on 2 Carbamoyl 2,2 Difluoroacetic Acid Amine

Emerging Synthetic Methodologies

The synthesis of organofluorine compounds has historically been challenging, often relying on hazardous reagents such as hydrofluoric acid (HF). chinesechemsoc.org Future research will prioritize the development of safer, more efficient, and sustainable synthetic routes.

A significant emerging area is the use of mechanochemistry and solid-state reactions. Recent breakthroughs have demonstrated that mechanical activation can enable the use of naturally occurring fluorspar (CaF2) as a fluorine source, bypassing the need for dangerous HF gas. ox.ac.uk Adapting such technologies for the synthesis of complex building blocks like difluoroacetamides could represent a paradigm shift in fluorochemical manufacturing. ox.ac.uk

Furthermore, the development of novel reagents and direct synthetic approaches is crucial. While methods for direct C-H difluoromethylation using reagents like difluoroacetic acid are known, future work will likely focus on creating more complex building blocks that can introduce the entire carbamoyl-difluoroacetyl group in a single step. wikipedia.org Inspired by recent successes in organometallic chemistry, new catalytic systems could be designed for the direct carbamoylation of difluoro-intermediates. The zinc-promoted Reformatsky reaction, which has been successfully used to synthesize α,α-difluoro-β-amino amides from bromodifluoroacetamides, provides a template for developing new carbon-carbon bond-forming reactions to build diverse molecular architectures.

| Methodology | Typical Reagents | Key Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Fluorination | HF, SF4, DAST | Well-established for simple molecules | Improving safety and reducing hazardous waste |

| Mechanochemistry | CaF2, Phosphate Salts | Sustainable (uses mineral source), avoids hazardous HF, energy-efficient ox.ac.uk | Expanding scope to complex organic molecules, scalability |

| Organometallic C-C Coupling | Bromodifluoroacetamides, Zinc | Direct construction of complex scaffolds, good functional group tolerance | Developing new catalysts, expanding the range of coupling partners |

| Direct C-H Functionalization | Difluoroacetic Acid wikipedia.org | High atom economy, simplifies synthetic routes | Improving regioselectivity and substrate scope |

Untapped Reactivity Pathways

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge and a compelling area for future research. wikipedia.org While historically viewed as relatively inert, recent advances in catalysis have opened doors to new transformations involving C-F bonds.

One promising avenue is the exploration of transition-metal-catalyzed reactions. For example, palladium-catalyzed defluorinative coupling reactions have been used to convert 1-aryl-2,2-difluoroalkenes into valuable monofluorostilbenes, demonstrating that a C-F bond can be selectively cleaved and functionalized under relatively mild conditions. nih.gov Investigating whether the gem-difluoroamide motif can undergo similar catalytic C-F activation, substitution, or elimination reactions could unlock novel synthetic pathways to previously inaccessible molecules.

Beyond C-F activation, the influence of the gem-difluoro group on the reactivity of the adjacent amide functionality is underexplored. Research should investigate how the strong electron-withdrawing nature of the fluorine atoms affects the nucleophilicity of the amide nitrogen, the acidity of the N-H protons, and the susceptibility of the carbonyl group to nucleophilic attack. This could lead to the discovery of unique reactivity, such as novel condensation reactions, rearrangements, or the use of the amide as a directing group in C-H functionalization reactions.

Integration with Advanced Characterization Techniques

A deeper understanding of the structure, conformation, and electronic properties of 2-carbamoyl-2,2-difluoroacetic acid amine and its derivatives is essential for rational design and application. The integration of advanced analytical techniques with computational modeling will be pivotal.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for characterizing organofluorine compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. numberanalytics.com Future research will increasingly couple experimental ¹⁹F NMR data with high-level computational methods, such as Density Functional Theory (DFT), to accurately predict chemical shifts. researchgate.net This synergy will not only aid in unambiguous structure determination but also provide deep insights into the electronic environment and intermolecular interactions of these molecules.

Other advanced techniques such as X-ray crystallography will be crucial for elucidating the solid-state structures and conformational preferences imposed by the gem-difluoro group. This information is vital for understanding how these molecules interact with biological targets or self-assemble in materials. Advanced mass spectrometry techniques will also be necessary to analyze complex mixtures and identify metabolites in biological studies.

| Technique | Information Provided | Future Integration |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Structural confirmation, electronic environment analysis, purity assessment numberanalytics.com | Coupling with DFT calculations for precise chemical shift prediction and structural analysis researchgate.net |

| X-ray Crystallography | Solid-state structure, bond lengths/angles, intermolecular interactions, conformation | Informing crystal engineering and the design of self-assembling materials |

| High-Resolution Mass Spectrometry | Accurate mass for formula determination, fragmentation patterns for structural clues | Metabolite identification, reaction monitoring, and proteomics applications |

| Computational Chemistry | Molecular orbital analysis, reaction mechanism prediction, spectroscopic property simulation researchgate.net | Guiding synthetic efforts and predicting molecular properties before synthesis |

Potential for New Derivatives with Tuned Properties

A primary driver for research into gem-difluoro amides is their potential as scaffolds for new molecules with precisely controlled properties. The ability of fluorine to act as a "bioisostere" for hydrogen or a hydroxyl group, while profoundly altering electronic properties, makes it a powerful tool for molecular design.

Future work should focus on creating libraries of derivatives by systematically modifying the structure. This includes synthesizing secondary and tertiary amides, as well as varying the substituents on the carbon backbone. Such libraries would allow for a systematic exploration of structure-activity relationships (SAR). For example, in a medicinal chemistry context, these modifications could be used to optimize binding affinity to a target protein, enhance membrane permeability, or block a site of metabolic degradation. mdpi.com

The gem-difluoroamide unit could also serve as a monomer for the synthesis of novel fluoropolymers. wiley-vch.de These materials could exhibit unique properties such as high thermal stability, chemical resistance, and specific surface energies, making them suitable for advanced coatings, membranes, or electronic applications. Furthermore, incorporating this motif into peptides could generate peptidomimetics with enhanced stability against proteolytic degradation and controlled conformations, a valuable strategy in drug discovery. nih.gov

Multidisciplinary Research Opportunities

The unique properties of fluorinated compounds ensure that future research on 2-carbamoyl-2,2-difluoroacetic acid amine and its analogs will be highly interdisciplinary.

Medicinal Chemistry and Chemical Biology: Fluorine is present in approximately 20-25% of all modern pharmaceuticals. chinesechemsoc.orgresearchgate.net Derivatives of gem-difluoro amides could be investigated as novel enzyme inhibitors, receptor modulators, or antibacterial agents. The metabolic stability conferred by the C-F bonds is a highly desirable trait in drug development. mdpi.com

Molecular Imaging: The radionuclide ¹⁸F is the most widely used isotope for Positron Emission Tomography (PET), a critical non-invasive diagnostic tool in oncology and neurology. mdpi.com Developing methods to incorporate ¹⁸F into these gem-difluoroamide structures could yield novel PET imaging agents for tracking biological processes or diagnosing diseases. nih.gov

Agrochemicals: A large percentage of modern pesticides and herbicides contain fluorine to enhance their efficacy and stability. chinesechemsoc.org New derivatives could be screened for potent and selective activity against agricultural pests or weeds.

Materials Science: As mentioned, these compounds could be building blocks for advanced fluoropolymers and liquid crystals. wiley-vch.de Their unique dipole moments and potential for hydrogen bonding could be exploited in the design of ferroelectric materials or functional organic semiconductors. researchgate.net

| Field | Potential Application of gem-Difluoro Amides | Key Enabling Property |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors, metabolically stable drug candidates mdpi.com | Altered pKa, enhanced binding affinity, blocked metabolic sites |

| Molecular Imaging | ¹⁸F-labeled PET tracers for diagnostics nih.gov | Accessibility of synthetic precursors for radiolabeling |

| Agrochemicals | Herbicides, fungicides, pesticides with enhanced potency chinesechemsoc.org | Increased lipophilicity and metabolic stability |

| Materials Science | Monomers for specialty fluoropolymers, liquid crystals, dielectrics wiley-vch.de | Thermal/chemical stability, unique dipole moment, self-assembly properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.